2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
Description
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide (molecular formula: C₁₉H₁₈N₄OS₃; average mass: 414.56 g/mol; ChemSpider ID: 5274270) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with benzylsulfanyl groups and an acetohydrazide moiety. This compound is synthesized via sequential alkylation and condensation reactions, as outlined in analogous protocols (e.g., hydrazide formation with hydrazine hydrate and subsequent Schiff base condensation with aldehydes) . Its structure is characterized by two sulfanyl (-S-) linkages, a benzyl group, and a flexible acetohydrazide chain, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H12N4OS3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
InChI |
InChI=1S/C11H12N4OS3/c12-13-9(16)7-18-11-15-14-10(19-11)17-6-8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16) |
InChI Key |
FOKLNJAPUHKFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride to form 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiadiazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring and sulfanyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole-based acetohydrazides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Hydroxy/Methoxy Groups: Derivatives with 4-hydroxy-3,5-dimethoxyphenyl () exhibit increased solubility due to hydrogen bonding, making them suitable for aqueous formulations. However, excessive polarity may reduce membrane permeability . Halogenated Substituents: The 4-chlorobenzyl group in improves lipophilicity, favoring blood-brain barrier penetration, while the 3,4-dihydroxyphenyl moiety enables metal chelation, relevant for neurodegenerative disease targeting .
Synthetic Accessibility :
- The parent compound and its analogs are synthesized via a two-step process: (1) alkylation of 5-substituted-1,3,4-thiadiazole-2-thiols with ethyl chloroacetate, and (2) hydrazide formation followed by Schiff base condensation with aldehydes . Yields depend on steric hindrance from substituents; bulky groups (e.g., trifluoromethyl) require longer reaction times .
Structural and Crystallographic Insights :
- Thiadiazole derivatives exhibit planar geometries (e.g., dihedral angles <1° between thiadiazole and aromatic rings), as seen in . This planarity facilitates π-π stacking interactions with biological targets like DNA or enzyme active sites .
- Substituent positioning (e.g., para- vs. ortho-methyl in vs. 3) alters molecular conformation, impacting binding specificity .
Biological Performance :
- The parent compound’s benzylsulfanyl groups balance lipophilicity and solubility, making it a versatile scaffold for antimicrobial and anticancer applications .
- Analogs with pyridyl or indolyl substituents (e.g., ) show EGFR inhibition (IC₅₀ = 0.010 μM), highlighting the importance of heteroaromatic groups in kinase targeting .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is a novel organic molecule characterized by a unique structure that combines a thiadiazole ring with a hydrazide moiety. This combination is significant due to the biological activities associated with both structural components. The thiadiazole ring is known for its diverse pharmacological properties, while the hydrazide functionality enhances the compound's potential for biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.53 g/mol . The compound features multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN4OS3 |
| Molecular Weight | 418.53 g/mol |
| IUPAC Name | 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1Z)-(2-fluorophenyl)methylidene]acetohydrazide |
| SMILES | Fc1ccccc1C=NNC(=O)CSc3nnc(SCc2ccccc2)s3 |
Biological Activity Overview
Research indicates that derivatives of the thiadiazole ring exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing the thiadiazole moiety have shown significant antibacterial and antifungal properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells such as HeLa and A549 . The mechanism often involves cell cycle arrest and induction of apoptotic pathways.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, making them suitable for further exploration in treating inflammatory diseases .
Antimicrobial Activity
A study conducted on various thiadiazole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for compounds similar to this compound.
Anticancer Activity
In vitro studies assessing the cytotoxicity of this compound against multiple cancer cell lines demonstrated significant inhibition of cell proliferation. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.95 | Induction of apoptosis |
| Similar Thiadiazole Derivative | A549 | 0.73 | Cell cycle arrest at sub-G1 phase |
Flow cytometry analyses confirmed that these compounds induced significant apoptotic cell death in cancer cells .
Q & A
Q. What are the common synthetic routes for 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide, and how can reaction progress be monitored?
- Methodological Answer : The compound is typically synthesized via a two-step procedure: (i) Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-substituted 1,3,4-thiadiazole intermediates. (ii) Alkylation : The intermediate is alkylated with benzylsulfanyl groups under solvent-free or ethanol-based conditions. Reaction progress is monitored using TLC (e.g., Chloroform:Methanol, 7:3 ratio) to confirm intermediate formation and product purity .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : 1H/13C NMR and IR spectroscopy are essential for confirming the thiadiazole core and sulfanyl substituents. For example, IR peaks at 3200–3350 cm⁻¹ validate N–H stretching in the hydrazide moiety, while 1H NMR signals at δ 3.5–4.0 ppm confirm methylene protons adjacent to sulfur atoms. Elemental analysis ensures stoichiometric accuracy .
Q. How can solvent-free conditions improve the synthesis of derivatives?
- Methodological Answer : Solvent-free reductive amination (e.g., grinding with aldehydes and NaBH₄-B(OH)₃) reduces side reactions and enhances yields. This method avoids solvent polarity issues, simplifies purification (via ethanol recrystallization), and aligns with green chemistry principles .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in this compound class?
- Methodological Answer : Substituents on the benzylsulfanyl or hydrazide groups significantly alter bioactivity. For example:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity by increasing electrophilicity.
- Benzylidene hydrazone derivatives (via aldehyde condensation) improve anticancer potency by enabling π-π stacking with cellular targets.
Use molecular docking (e.g., against receptor 2A9¹) to predict binding affinities and correlate with in vitro assays like MTT or MIC .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or cell lines. To mitigate: (i) Standardize assays (e.g., consistent ATP levels in MTT tests). (ii) Validate results via orthogonal methods (e.g., flow cytometry for apoptosis vs. ROS assays for oxidative stress). (iii) Cross-reference physicochemical data (e.g., logP values) to assess bioavailability differences .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Stepwise temperature control : Reflux intermediates in ethanol (4–6 hours) to ensure complete cyclization.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocyclization.
- Purification : Use gradient recrystallization (ethanol/water mixtures) to isolate high-purity products (>95% by HPLC) .
Q. How can computational methods guide the design of novel derivatives?
- Methodological Answer :
- QSAR models : Correlate substituent Hammett constants (σ) with bioactivity to prioritize synthetic targets.
- DFT calculations : Predict reactive sites (e.g., sulfur atoms prone to oxidation) and stability under physiological conditions.
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show limited efficacy?
- Methodological Answer : Variability may stem from: (i) Bacterial strain differences (e.g., Gram-positive vs. Gram-negative permeability). (ii) Compound solubility : Hydrophobic derivatives aggregate in aqueous media, reducing bioavailability. Address by:
- Testing derivatives with PEGylated side chains to enhance solubility.
- Using agar diffusion assays to compare zone-of-inhibition sizes across strains .
Q. How should researchers interpret conflicting cytotoxicity data in cancer cell lines?
- Methodological Answer : Contradictions often reflect cell-specific mechanisms (e.g., p53 status or efflux pump expression). To resolve: (i) Perform genomic profiling of cell lines (e.g., CRISPR screens) to identify resistance markers. (ii) Combine cytotoxicity assays with proteomics (e.g., Western blotting for apoptosis markers like caspase-3) .
Tables for Key Data
| Property | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 180–185°C | Differential Scanning Calorimetry | |
| LogP | 2.8–3.5 | HPLC (C18 column) | |
| Antimicrobial MIC | 8–32 µg/mL (S. aureus) | Broth microdilution | |
| IC₅₀ (Cancer Cells) | 12–50 µM (MCF-7) | MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
